1-(3-nitrobenzoyl)-3-(3-sulfamoylphenyl)thiourea
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Overview
Description
1-(3-nitrobenzoyl)-3-(3-sulfamoylphenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a nitrobenzoyl group and a sulfamoylphenyl group attached to a thiourea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-nitrobenzoyl)-3-(3-sulfamoylphenyl)thiourea typically involves the reaction of 3-nitrobenzoyl chloride with 3-sulfamoylphenylthiourea. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-nitrobenzoyl)-3-(3-sulfamoylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the thiourea moiety would produce sulfonyl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-nitrobenzoyl)-3-(3-sulfamoylphenyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and sulfamoyl groups could play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-nitrobenzoyl)-3-phenylthiourea: Lacks the sulfamoyl group, which may affect its reactivity and applications.
1-(3-sulfamoylphenyl)-3-phenylthiourea: Lacks the nitro group, which may influence its biological activity.
1-(4-nitrobenzoyl)-3-(3-sulfamoylphenyl)thiourea: Similar structure but with a different position of the nitro group, potentially altering its properties.
Uniqueness
1-(3-nitrobenzoyl)-3-(3-sulfamoylphenyl)thiourea is unique due to the presence of both nitro and sulfamoyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H12N4O5S2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-nitro-N-[(3-sulfamoylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H12N4O5S2/c15-25(22,23)12-6-2-4-10(8-12)16-14(24)17-13(19)9-3-1-5-11(7-9)18(20)21/h1-8H,(H2,15,22,23)(H2,16,17,19,24) |
InChI Key |
IULSTWYXVCZOLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC(=S)NC2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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